molecular formula C13H12BrFO2 B15297983 Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate

Cat. No.: B15297983
M. Wt: 299.13 g/mol
InChI Key: PDCRABACBBFVAP-UHFFFAOYSA-N
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Description

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate is an organic compound with the molecular formula C13H12BrFO2. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, an ethynyl group, and a fluorine atom attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The ethynyl group can be oxidized to form different products.

    Reduction Reactions: The compound can undergo reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups present in the compound and their reactivity. For example, the ethynyl group can participate in click chemistry reactions, while the bromine atom can undergo substitution reactions to form new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl3-bromo-5-ethynyl-4-fluorobenzoate is unique due to the presence of the ethynyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and studying various chemical reactions.

Properties

Molecular Formula

C13H12BrFO2

Molecular Weight

299.13 g/mol

IUPAC Name

tert-butyl 3-bromo-5-ethynyl-4-fluorobenzoate

InChI

InChI=1S/C13H12BrFO2/c1-5-8-6-9(7-10(14)11(8)15)12(16)17-13(2,3)4/h1,6-7H,2-4H3

InChI Key

PDCRABACBBFVAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)F)C#C

Origin of Product

United States

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